2-Mercaptopyrimidine

Corrosion Inhibition Electrochemistry Materials Protection

Select 2-Mercaptopyrimidine for its uniquely high 99.1% corrosion inhibition efficiency on cold rolled steel in nitric acid, a performance unmatched by other pyrimidine derivatives such as 2-chloro-, 2-hydroxy-, 2-bromo-, or 2-aminopyrimidine under identical conditions. This ≥98% pure heterocyclic thiol is further validated as an advanced CMP slurry additive (Cu/Co removal selectivity >110 at sub‑14 nm nodes), an effective high‑temperature pickling inhibitor (98% efficiency up to 90 °C in H₂SO₄), and a critical ligand for antitumor Pt(III)/Ru(II) complexes (IC₅₀ up to 288‑fold lower than cisplatin). Avoid the severe efficiency losses of generic substitutes; procure the genuine sulfur‑active molecule for demanding corrosion, electronics, and pharmaceutical applications.

Molecular Formula C4H4N2S
Molecular Weight 112.16 g/mol
CAS No. 1450-85-7
Cat. No. B073435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptopyrimidine
CAS1450-85-7
Synonyms2-mercapto pyrimidine
2-mercaptopyrimidine
pyrimidine-2-thiol
pyrimidine-2-thiol, lithium salt
Molecular FormulaC4H4N2S
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CNC(=S)N=C1
InChIInChI=1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
InChIKeyHBCQSNAFLVXVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptopyrimidine (CAS 1450-85-7) Procurement Guide: Comparative Performance, Supplier Specifications, and Key Applications


2-Mercaptopyrimidine (MP) is an organic heterocyclic compound with both sulfur and nitrogen atoms in its six-membered ring, typically existing as a light-yellow to amber crystalline powder . It is also known as pyrimidine-2-thiol and features a mercapto (–SH) functional group that confers distinctive reactivity, including limited water solubility but greater solubility in polar organic solvents like ethanol and DMSO . The compound is commercially available at ≥98% purity (HPLC) [1] and is primarily used as a pharmaceutical building block, corrosion inhibitor, and metal-complexing ligand .

Why 2-Mercaptopyrimidine Cannot Be Simply Substituted by Other Pyrimidine Derivatives: Critical Performance Discrepancies in Corrosion Inhibition


In corrosion inhibition applications, 2-Mercaptopyrimidine exhibits a distinct functional advantage over closely related pyrimidine analogs. A direct comparative study of five pyrimidine derivatives (2-chloropyrimidine, 2-hydroxypyrimidine, 2-bromopyrimidine, 2-aminopyrimidine, and 2-mercaptopyrimidine) revealed that only 2-Mercaptopyrimidine provided high inhibition efficiency (99.1% at 0.50 mM), while the other four analogs showed poor inhibitive ability under identical conditions [1]. This dramatic performance gap is attributed to the presence of the sulfur atom in the mercapto group, which enables strong chemisorption onto metal surfaces and the formation of a dense protective film [1]. Consequently, procuring a generic pyrimidine derivative as a substitute for 2-Mercaptopyrimidine in corrosion-critical applications would result in a severe loss of inhibition efficiency and potential material failure.

2-Mercaptopyrimidine Technical Evaluation: Quantitative Comparative Performance Data vs. Closest Analogs


Superior Corrosion Inhibition Efficiency of 2-Mercaptopyrimidine vs. Other Pyrimidine Derivatives on Cold Rolled Steel in Nitric Acid

In a direct head-to-head comparison of five pyrimidine derivatives, 2-Mercaptopyrimidine achieved a corrosion inhibition efficiency of 99.1% on cold rolled steel in 0.1 M HNO3 at a low concentration of 0.50 mM. In stark contrast, the four comparator compounds—2-chloropyrimidine, 2-hydroxypyrimidine, 2-bromopyrimidine, and 2-aminopyrimidine—exhibited poor inhibitive ability under the same conditions [1]. The study further demonstrated that MP acts as a mixed-type inhibitor that significantly strengthens impedance and reduces both anodic and cathodic current densities, a mechanism not observed with the other derivatives [1].

Corrosion Inhibition Electrochemistry Materials Protection

High Cu/Co Removal Rate Selectivity in CMP Processes Enabled by 2-Mercaptopyrimidine Passivation

In cobalt-based copper interconnect chemical mechanical polishing (CMP), 2-Mercaptopyrimidine (2-MP) was shown to increase the copper-to-cobalt removal rate selectivity to 110.4, a critical performance metric for semiconductor fabrication. Concurrently, 2-MP formed a dense passivation film on both copper and cobalt surfaces, achieving corrosion inhibition efficiencies of 98% on copper and 92% on cobalt [1]. Density functional theory (DFT) calculations confirmed that the N-p and S-p orbitals of 2-MP hybridize with copper-d and cobalt-d orbitals, forming strong chemical bonds that enable mixed vertical/parallel adsorption modes, resulting in a complete and dense protective film [1].

Chemical Mechanical Polishing Semiconductor Manufacturing Copper Interconnects

Quantitative Superiority of 2-Mercaptopyrimidine vs. 2-Hydroxypyrimidine in Hydrochloric Acid Corrosion Inhibition

A comparative study evaluated 2-Mercaptopyrimidine (MP) and 2-Hydroxypyrimidine (HP) as corrosion inhibitors for cold rolled steel in 1.0–5.0 mol/L HCl solutions. Quantum chemical calculations demonstrated that MP exhibits significantly higher adsorption capability than HP, a result that was in excellent agreement with experimental electrochemical data [1]. Both compounds were identified as mixed-type inhibitors, but MP's superior adsorption led to higher inhibition efficiencies across the concentration range tested. The adsorption of both inhibitors followed the Langmuir isotherm model [1].

Acid Corrosion Steel Protection Adsorption Thermodynamics

Pt(III)-2-Mercaptopyrimidine Complex Exhibits Higher Antitumor Activity than Cisplatin Against HL-60 and HeLa Cell Lines

A Pt(III) complex incorporating 2-Mercaptopyrimidine as a ligand, [Pt2Cl2(Spym)4] (where Spym = 2-mercaptopyrimidine anion), demonstrated high activity against HL-60 and HeLa tumor cell lines when compared directly to cisplatin. The study reported higher values for PtS2ClN2 and lower IC50 values than those obtained for cisplatin, indicating enhanced potency [1]. The complex's interaction with DNA was characterized using circular dichroism, melting temperature determination, electron microscopy, and atomic force microscopy, confirming a distinct mechanism of action [1].

Anticancer Metallodrugs Cytotoxicity DNA Interaction

2-Mercaptopyrimidine Derivatives Achieve 98% Corrosion Inhibition on ARMCO Iron at 90°C in Sulfuric Acid

In a study evaluating 2-Mercaptopyrimidine and its derivatives as corrosion inhibitors for ARMCO iron and low alloy steels in 1 M H2SO4 at elevated temperatures (60–90°C), 2-Mercaptopyrimidine, 2,4-dimercaptopyrimidine, and 2-mercapto-4-methylpyrimidine achieved inhibition efficiencies of 98% on ARMCO iron at 90°C after 6 hours of exposure [1]. The study further noted that the presence of chromium and molybdenum in the alloy exerted a negative influence on inhibitor efficiency, reducing their protective action at 90°C [1]. This demonstrates the temperature and alloy-specific performance of 2-MP-based inhibitors.

High-Temperature Corrosion Sulfuric Acid Media Alloy Steel Protection

Salinity-Induced Performance Degradation of 2-Mercaptopyrimidine in CO2-Containing Environments: A Quantitative Limitation for High-Salinity Applications

In CO2-containing solutions, the corrosion inhibition efficiency of 2-Mercaptopyrimidine was found to markedly decrease from 91.24% to 76.29% as the NaCl content increased from 1 wt% to 20 wt% [1]. UV-visible absorption spectroscopy and quartz crystal microbalance measurements indicated that desorption of 2-MP worsens with increasing corrosive ion content, and molecular dynamics simulations elucidated the desorption mechanism [1]. This performance limitation contrasts with the high efficiencies observed in non-saline or low-salinity acid media.

CO2 Corrosion High-Salinity Environments Inhibitor Desorption

2-Mercaptopyrimidine: Recommended Application Scenarios Based on Validated Comparative Performance


Corrosion Inhibitor for Cold Rolled Steel in Nitric Acid Pickling and Chemical Cleaning

Based on direct comparative evidence, 2-Mercaptopyrimidine is the preferred inhibitor for protecting cold rolled steel in 0.1 M HNO3 environments, achieving 99.1% inhibition efficiency at 0.50 mM while all other tested pyrimidine derivatives are ineffective [1]. This scenario is directly supported by the head-to-head data in Section 3, making 2-MP the procurement choice for steel pickling, acid descaling, and chemical cleaning operations using nitric acid.

CMP Slurry Additive for Advanced Semiconductor Copper Interconnect Fabrication

2-Mercaptopyrimidine is a validated additive for chemical mechanical polishing (CMP) slurries in cobalt-based copper interconnect processes at sub-14 nm nodes. It increases Cu/Co removal rate selectivity to 110.4 while forming a dense passivation film that provides 98% inhibition on copper and 92% on cobalt [1]. This application is directly supported by the CMP study in Section 3 and is not extrapolated from other use cases.

High-Temperature Acid Corrosion Protection in Sulfuric Acid Pickling of ARMCO Iron and Low Alloy Steels

For industrial pickling of ARMCO iron and low alloy steels in 1 M H2SO4 at temperatures up to 90°C, 2-Mercaptopyrimidine and its derivatives provide 98% inhibition efficiency [1]. This scenario is directly derived from the class-level evidence in Section 3 and is particularly relevant when elevated operating temperatures compromise the performance of conventional organic inhibitors.

Ligand for Platinum and Ruthenium Anticancer Metallodrug Development

2-Mercaptopyrimidine serves as a key ligand for constructing platinum(III) and ruthenium(II) complexes with demonstrated in vitro antitumor activity. The Pt(III)-2-MP complex exhibited lower IC50 values than cisplatin against HL-60 and HeLa cells [1], while Ru(II) complexes bearing 2-mercaptopyrimidine derivatives showed 14- to 288-fold lower IC50 values than cisplatin against A549 and MDA-MB-231 cancer cell lines [2]. This scenario is directly supported by the quantitative biological activity data in Section 3.

Technical Documentation Hub

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